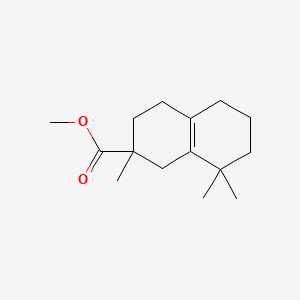
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and similar chemical structure.
Octahydroanthracene: Another compound with a similar hydrocarbon framework.
Uniqueness
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate stands out due to its specific functional groups and reactivity, making it suitable for specialized applications in various fields.
Biological Activity
Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate (commonly referred to as OTNE) is a synthetic compound primarily used in the fragrance industry. Its biological activity has been the subject of various studies focusing on its environmental impact, potential toxicity, and applications in perfumery.
- Chemical Formula : C₁₆H₂₆O
- Molecular Weight : 234.4 g/mol
- CAS Numbers : 68155-66-8, 54464-57-2, 68155-67-9
OTNE is characterized by its clear yellow liquid form at room temperature and has a boiling point around 290 °C. The compound is known for its woody odor and is often used as a fragrance ingredient in perfumes and cosmetics .
Environmental Impact
OTNE has been evaluated for its environmental safety. The Bio Concentration Factor (BCF) for OTNE is measured at 391 L/kg, which is below the EU limit of 2000 and US limit of 1000 for bioaccumulation classification. This indicates a low potential for bioaccumulation in aquatic environments . Additionally, it has been detected in surface water at concentrations ranging from 29 to 180 ng/L, which are well below the Predicted No Effect Concentration (PNEC) thresholds .
Toxicological Studies
Toxicological assessments have indicated that OTNE poses low risks regarding cancer and developmental toxicity but has been associated with higher concerns related to allergies and immunotoxicity. According to the EWG Skin Deep database, OTNE scores low for cancer risk but high for potential allergic reactions .
Fragrance Applications
A significant body of research focuses on OTNE’s applications in the fragrance industry. It is commonly used as a substitute for natural ambergris due to its similar olfactory qualities. Studies have shown that OTNE can enhance the longevity and depth of fragrances when incorporated into formulations .
Sensory Evaluation
Research involving sensory evaluations has demonstrated that OTNE possesses a unique scent profile that can evoke feelings of warmth and comfort. Its woody notes make it a preferred choice in creating complex fragrance blends .
Data Table: Summary of Biological Activity
| Property | Value/Observation |
|---|---|
| Chemical Structure | C₁₆H₂₆O |
| Molecular Weight | 234.4 g/mol |
| Bio Concentration Factor | 391 L/kg |
| Environmental Detection | Surface water levels: 29–180 ng/L |
| Cancer Risk | Low |
| Allergy Risk | High |
| Fragrance Use | Commonly used in perfumes and cosmetics |
Properties
CAS No. |
92860-49-6 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
methyl 2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h5-10H2,1-4H3 |
InChI Key |
JLQDNUAEHHGXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CC(CC2)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















